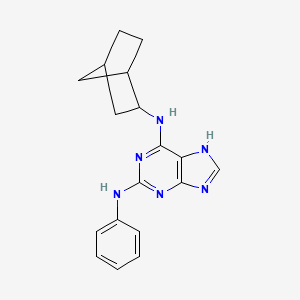

2-phenyl-amino-N6-endo-norbornyladenine

Description

Historical Context of Adenine (B156593) Analogues in Medicinal Chemistry

The journey into manipulating the adenine structure began decades ago, with early research uncovering the profound physiological effects of adenine compounds. nih.gov This exploration rapidly expanded into the synthesis of a vast array of adenine analogues. szabo-scandic.commdpi.com These synthetic endeavors were driven by the goal of creating molecules that could interact with, block, or mimic the natural functions of adenine and its derivatives, thereby modulating biological processes. This has led to the successful development of antiviral and anticancer drugs, demonstrating the therapeutic potential of this class of compounds. researchgate.net The continuous progress in synthetic methodologies has enabled the creation of extensive chemical libraries of adenine derivatives, facilitating comprehensive structure-activity relationship (SAR) studies. researchgate.net

Significance of N6-Substituted Adenine Compounds

Among the various modifications of the adenine scaffold, substitutions at the N6 position have proven to be particularly fruitful. The N6 position of adenine is a key site for biological interactions, and altering the substituent at this position can dramatically change the compound's properties and biological activity. abcam.com Research has shown that N6-substituted adenine derivatives exhibit a wide range of biological effects, including cytokinin activity, which influences plant growth and development, and potent anticancer properties. abcam.com Furthermore, these compounds have been extensively studied as modulators of adenosine (B11128) receptors, a family of G protein-coupled receptors that play crucial roles in various physiological processes. caymanchem.com The introduction of different groups at the N6 position has been a successful strategy for developing selective agonists and antagonists for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

Overview of 2-phenyl-amino-N6-endo-norbornyladenine as a Research Compound

Within the diverse family of N6-substituted adenine derivatives, this compound has emerged as a compound of significant interest for researchers. It is a potent and selective antagonist of the A3 adenosine receptor (A3AR). caymanchem.comscbt.com The A3 adenosine receptor is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and glaucoma, making it an attractive therapeutic target. scbt.com The selectivity of this compound for the A3AR over other adenosine receptor subtypes makes it a valuable tool for dissecting the specific roles of this receptor in biological systems. scbt.com

Chemical and Biological Properties of this compound

The specific chemical structure of this compound underpins its distinct biological activity.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₀N₆ |

| Molecular Weight | 320.4 g/mol |

| CAS Number | 863202-33-9 |

| IUPAC Name | N6-(bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine |

Biological Activity Data

The primary recognized biological activity of this compound is its potent and selective antagonism of the A3 adenosine receptor.

| Parameter | Value | Receptor Subtype |

| Ki | 37 nM scbt.com | A3 Adenosine Receptor |

| Selectivity vs. A1 | 60-fold scbt.com | A1 Adenosine Receptor |

| Selectivity vs. A2A | 200-fold scbt.com | A2A Adenosine Receptor |

This high affinity and selectivity for the A3 adenosine receptor make this compound a valuable pharmacological tool for studying the physiological and pathological roles of this receptor.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-N-(2-bicyclo[2.2.1]heptanyl)-2-N-phenyl-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6/c1-2-4-13(5-3-1)21-18-23-16-15(19-10-20-16)17(24-18)22-14-9-11-6-7-12(14)8-11/h1-5,10-12,14H,6-9H2,(H3,19,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLSODGWHDUMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694030 | |

| Record name | N~6~-(Bicyclo[2.2.1]heptan-2-yl)-N~2~-phenyl-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863202-33-9 | |

| Record name | N~6~-(Bicyclo[2.2.1]heptan-2-yl)-N~2~-phenyl-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Phenyl Amino N6 Endo Norbornyladenine

Synthetic Pathways to the Adenine (B156593) Core

The construction of the disubstituted adenine core of 2-phenyl-amino-N6-endo-norbornyladenine typically commences with a commercially available and versatile starting material, which allows for selective modifications at the C2 and C6 positions of the purine (B94841) ring.

Utilization of 6-chloro-2-fluoropurine (B161030) as a Precursor

A common and effective precursor for the synthesis of 2,6-disubstituted purine analogues is 6-chloro-2-fluoropurine. This starting material is advantageous due to the differential reactivity of the halogen substituents at the C2 and C6 positions. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic aromatic substitution than the fluorine atom at the C2 position. This disparity in reactivity allows for a stepwise and controlled introduction of different nucleophiles.

Sequential Nucleophilic Substitution Reactions

The synthetic strategy hinges on a sequence of two nucleophilic substitution reactions. The first substitution is directed at the more reactive C6 position, followed by a second substitution at the C2 position. This sequential approach is critical for the specific construction of asymmetrically substituted purines like the target compound.

Introduction of the 2-phenylamino Moiety

Following the initial substitution at the C6 position, the next key step is the introduction of the phenylamino (B1219803) group at the C2 position. This is achieved through a nucleophilic aromatic substitution reaction where the fluorine atom at the C2 position of the purine intermediate is displaced by aniline (B41778).

The reaction is typically carried out in a suitable high-boiling point solvent, such as n-butanol or dimethylformamide (DMF), and may be facilitated by the presence of a base to neutralize the hydrogen fluoride (B91410) generated during the reaction. The conditions are carefully controlled to ensure complete substitution at the C2 position without affecting the substituent already installed at the C6 position.

Stereoselective Incorporation of the endo-Norbornyl Group at N6

The introduction of the endo-norbornyl group at the N6 position is a crucial step that defines a significant structural feature of the target molecule. This transformation is accomplished by reacting the 2-phenylamino-6-chloropurine intermediate with endo-2-aminonorbornane.

This nucleophilic substitution reaction is generally performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the hydrochloric acid byproduct. The choice of solvent and reaction temperature is optimized to favor the formation of the desired N6-substituted product. The stereochemistry of the norbornyl group is retained from the starting amine, meaning the use of pure endo-2-aminonorbornane leads to the exclusive formation of the N6-endo-norbornyladenine derivative.

A plausible reaction scheme is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 6-chloro-2-fluoropurine, endo-2-aminonorbornane | DIPEA, n-butanol, reflux | 2-fluoro-N6-endo-norbornyladenine |

| 2 | 2-fluoro-N6-endo-norbornyladenine, aniline | Base, high-boiling solvent, heat | This compound |

This table represents a logical synthetic sequence based on established purine chemistry principles.

Generation of Analogues for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a series of analogues can be synthesized by systematically modifying different parts of the molecule. These studies are essential for understanding the molecular interactions with its biological target and for optimizing its pharmacological profile.

Modifications at the N6 Position

The N6 position is a primary target for modification to probe the steric and electronic requirements of the binding pocket. By varying the substituent at this position, it is possible to map out the spatial constraints and identify key interactions.

Analogues can be generated by reacting the 2-phenylamino-6-chloropurine intermediate with a variety of primary and secondary amines. This approach allows for the introduction of a diverse range of substituents at the N6 position, including:

Cyclic and Acyclic Alkyl Groups: To assess the impact of size, shape, and lipophilicity.

Aromatic and Heteroaromatic Rings: To explore potential π-stacking or other electronic interactions.

Functionalized Moieties: To introduce hydrogen bond donors or acceptors, or charged groups to enhance binding affinity or improve pharmacokinetic properties.

An illustrative set of N6-modified analogues and their intended SAR exploration is presented in the following table:

| Analogue Substituent at N6 | Rationale for Modification |

| Cyclopentyl | Evaluate the effect of a smaller cycloalkyl ring compared to the norbornyl group. |

| Cyclohexyl | Assess the impact of a more flexible cycloalkyl ring. |

| Benzyl | Introduce an aromatic ring to probe for potential π-stacking interactions. |

| (S)-1-phenylethyl | Investigate the influence of stereochemistry at the benzylic position. |

| (R)-1-phenylethyl | Complementary stereoisomer to the (S)-1-phenylethyl analogue. |

This table provides examples of potential modifications for SAR studies based on common medicinal chemistry strategies.

Substitutions on the 2-phenylamino Group

The introduction of various substituents onto the 2-phenylamino moiety of the target compound is a key strategy for modulating its biological and physicochemical properties. This is typically achieved by utilizing a common intermediate, 2-chloro-N6-endo-norbornyladenine, which is then reacted with a series of substituted anilines. The general synthetic approach involves the nucleophilic aromatic substitution of the chlorine atom at the C2 position of the purine ring by the amino group of the respective aniline derivative.

The reaction is generally carried out in a high-boiling point solvent, such as n-butanol or dimethylformamide (DMF), and may be facilitated by the use of a base to scavenge the hydrogen chloride generated during the reaction. The choice of the substituted aniline dictates the final functionality on the 2-phenylamino group. A variety of anilines bearing either electron-donating or electron-withdrawing groups can be employed to probe the electronic requirements for biological activity.

Below is a representative table of derivatives that can be synthesized using this methodology, showcasing a range of common substitutions on the phenyl ring.

Table 1: Representative Substitutions on the 2-phenylamino Group of this compound

| Substituent on Phenyl Ring | Aniline Reactant | Resulting Compound Name |

| None | Aniline | This compound |

| 4-Methyl | 4-Methylaniline | 2-(4-methylphenyl)amino-N6-endo-norbornyladenine |

| 4-Methoxy | 4-Methoxyaniline | 2-(4-methoxyphenyl)amino-N6-endo-norbornyladenine |

| 4-Chloro | 4-Chloroaniline | 2-(4-chlorophenyl)amino-N6-endo-norbornyladenine |

| 3-Trifluoromethyl | 3-(Trifluoromethyl)aniline | 2-(3-trifluoromethylphenyl)amino-N6-endo-norbornyladenine |

Derivatization at Other Purine Ring Positions (e.g., 9-Methylation)

Further structural diversity can be introduced by modifying other positions on the purine nucleus, with the N9 position being a common site for derivatization. Alkylation of the N9 position can significantly impact the compound's properties, including its metabolic stability and receptor interaction profile.

9-Methylation of this compound is typically accomplished through direct alkylation using a methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base like potassium carbonate or sodium hydride. The reaction is generally performed in a polar aprotic solvent like DMF.

A critical aspect of the N-alkylation of N6-substituted adenines is the regioselectivity, as alkylation can potentially occur at either the N7 or N9 position of the purine ring. It has been observed that the steric bulk of the substituent at the N6-position can significantly influence the site of alkylation. researchgate.netbeilstein-journals.org The presence of the relatively bulky endo-norbornyl group at the N6-position is expected to sterically hinder the approach of the alkylating agent to the adjacent N7-position, thereby favoring alkylation at the N9-position. researchgate.netbeilstein-journals.org This steric control is a valuable tool for achieving regioselective synthesis of the desired N9-alkylated products.

Table 2: N9-Methylation of this compound

| Parent Compound | Alkylating Agent | Base | Resulting Compound Name |

| This compound | Methyl Iodide | K₂CO₃ | 9-methyl-2-phenyl-amino-N6-endo-norbornyladenine |

This derivatization strategy provides access to a new subset of compounds where the influence of N9-substitution can be systematically evaluated.

Pharmacological Characterization and Receptor Interactions

Adenosine (B11128) Receptor Binding Affinity Studies

Binding affinity studies are crucial in determining the strength of the interaction between a ligand and a receptor. This is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The following subsections detail the binding affinities of compounds related to 2-phenyl-amino-N6-endo-norbornyladenine for human adenosine receptors.

Human A3 Adenosine Receptor (AR) Affinity (Ki values)

Data from studies on a range of N6-substituted adenosine derivatives indicate that the nature of the substituent at the N6 position significantly influences the binding affinity for the human A3 adenosine receptor (A3AR). For instance, N6-cycloalkyl-substituted adenosines with five or fewer carbons in the cycloalkyl ring tend to act as full agonists at the human A3AR. nih.gov In contrast, those with six or more carbons are partial agonists. nih.gov

Interestingly, the compound N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine has demonstrated a high affinity for the human A3AR, with a Ki value of 0.63 nM. nih.gov Another related compound, a potent agonist for the A2AAR, was found to be a moderately potent antagonist at the human A3AR with a Ki of 106 nM. nih.gov

Binding Affinity of Related N6-Substituted Adenosine Derivatives at the Human A3 Adenosine Receptor

| Compound | Ki (nM) at human A3AR |

| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | 0.63 |

| DPMA | 106 |

This table presents data for compounds structurally related to this compound to provide context for potential A3AR affinity.

A1 Adenosine Receptor Affinity (Ki values)

The N6-(endo-Norbornyl)adenosine derivative has been identified as a highly selective ligand for the A1 adenosine receptor (A1AR) in both rat and human studies. nih.gov This suggests that the endo-norbornyl group contributes significantly to the affinity for this particular receptor subtype. Furthermore, numerous N6-arylmethyl analogues tend to show more potent binding to A1 and A3 receptors compared to A2A receptors. nih.gov

A2A Adenosine Receptor Affinity (Ki values)

The affinity of N6-substituted adenosine derivatives for the A2A adenosine receptor (A2AAR) is also influenced by the nature of the substituent. For example, certain N6-phenyladenosines with specific substitutions on the phenyl ring have shown a pronounced effect on their affinity for A2 receptors. nih.gov Meta substitution on the phenyl ring has been found to selectively decrease the affinity for A2 receptors. nih.gov This highlights that the A2 receptor has a well-defined region that recognizes N6-substitutions. nih.gov

Adenosine Receptor Subtype Selectivity Profiling

The selectivity of a compound for a particular receptor subtype is a critical aspect of its pharmacological profile. N6-(endo-Norbornyl)adenosine has been reported to be the most selective for both rat and human A1ARs among a series of N6-substituted adenosine derivatives. nih.govnih.gov This high selectivity for the A1AR is a key characteristic of this structural motif.

In a broader context, many N6-arylmethyl analogues tend to be more potent in binding to A1 and A3 receptors as opposed to A2A receptors, indicating a degree of selectivity for the former two subtypes. nih.govnih.gov

Functional Antagonism Mechanisms

The functional activity of a ligand at a receptor determines whether it activates (agonist) or blocks (antagonist) the receptor's response.

Competitive Inhibition of A3 Adenosine Receptor Agonists

While direct evidence for the competitive inhibition of A3 adenosine receptor agonists by this compound is not available in the reviewed literature, the behavior of structurally related compounds provides some insight. For instance, a compound known as a potent A2AAR agonist has been demonstrated to be a moderately potent antagonist at the human A3AR. nih.gov This suggests that compounds with N6 substitutions can act as antagonists at the A3AR. The mechanism of antagonism, whether competitive or non-competitive, would require further specific investigation.

Modulation of Intracellular Cyclic AMP (cAMP) Production

The interaction of this compound with the A3 adenosine receptor has direct consequences on the intracellular concentration of the second messenger, cyclic AMP (cAMP). The modulation of cAMP levels is a key indicator of the functional activity of ligands targeting Gi-coupled receptors like the A3AR.

Forskolin (B1673556) is a labdane (B1241275) diterpene that directly activates adenylyl cyclase, leading to a significant increase in intracellular cAMP accumulation. This induced elevation of cAMP serves as a valuable experimental tool to study the effects of Gi-coupled receptor ligands. Agonists of the A3AR are known to inhibit this forskolin-stimulated cAMP production.

As an A3AR antagonist, this compound is expected to counteract the inhibitory effect of A3AR agonists on forskolin-stimulated cAMP accumulation. In a typical functional assay, cells expressing the A3AR would be treated with forskolin to elevate cAMP levels. The subsequent addition of an A3AR agonist would lead to a measurable decrease in this cAMP accumulation. The introduction of this compound would then competitively block the agonist from binding to the A3AR, thereby preventing the agonist-induced inhibition of adenylyl cyclase and restoring cAMP levels towards those seen with forskolin alone.

The following interactive table illustrates the expected dose-dependent effect of an A3AR agonist on forskolin-stimulated cAMP accumulation and the subsequent reversal by this compound.

| Treatment Condition | cAMP Accumulation (% of Forskolin Control) |

| Basal (No Treatment) | 5% |

| Forskolin (10 µM) | 100% |

| Forskolin (10 µM) + A3AR Agonist (e.g., Cl-IB-MECA 100 nM) | 45% |

| Forskolin (10 µM) + A3AR Agonist (100 nM) + this compound (1 µM) | 90% |

| This compound (1 µM) alone | 8% |

Note: The data in this table are representative examples based on the known pharmacology of A3 adenosine receptor antagonists and are intended for illustrative purposes.

Investigation of Cellular and Molecular Mechanisms

Role as an A3 Adenosine (B11128) Receptor (A3AR) Antagonist

The primary mechanism of action for 2-phenyl-amino-N6-endo-norbornyladenine is the blockade of the A3 adenosine receptor. This receptor is a member of the G protein-coupled receptor (GPCR) family. Specifically, the A3AR is coupled to inhibitory G proteins (Gαi). nih.gov As an antagonist, this compound binds to the A3AR but does not activate it. Instead, it prevents the endogenous ligand, adenosine, from binding and initiating downstream signaling events. This blockade is the foundational element of its biological activity.

The activation of the A3AR by adenosine typically leads to the inhibition of adenylyl cyclase activity through its Gαi protein coupling. nih.govnih.gov This inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). nih.gov

By acting as an antagonist, this compound prevents the adenosine-induced decrease in cAMP. Consequently, in the presence of this antagonist, the baseline or stimulated levels of cAMP can be maintained or even elevated, as the inhibitory signal from the A3AR is blocked. This modulation of cAMP levels can have wide-ranging effects on cellular function, as cAMP is a critical regulator of numerous signaling pathways, including those mediated by Protein Kinase A (PKA). nih.govyoutube.com

| Feature | Effect of A3AR Agonist (Adenosine) | Effect of A3AR Antagonist (this compound) |

| Adenylyl Cyclase Activity | Inhibition | Prevention of Inhibition |

| Intracellular cAMP Levels | Decrease | Maintained or Increased |

| PKA Pathway | Attenuation | Potential for Activation |

Exploration of Other Potential Biological Targets

While the primary established target is the A3AR, the exploration of off-target effects is a standard part of pharmacological profiling. For this compound, its selectivity for the A3AR over other adenosine receptor subtypes, such as A1 and A2A, is a key characteristic. medchemexpress.com Research on closely related A3AR antagonists has focused on improving this selectivity to minimize side effects that could arise from interacting with other receptors. mdpi.com Beyond the adenosine receptor family, comprehensive screening would be required to definitively identify or rule out other potential biological targets.

Effects on Immune Cell Function (e.g., T cells)

The A3AR is expressed on various immune cells, including T cells, and plays a role in modulating inflammatory and immune responses. nih.govjci.org The effects of A3AR modulation are complex and can be context-dependent. Both cytotoxic (CD8+) and helper (CD4+) T cells express A3AR. nih.gov

Studies on A3AR agonists have shown they can influence T cell-mediated processes. For instance, A3AR agonists have been found to reverse neuropathic pain through a mechanism involving CD4+ T cells and the production of the anti-inflammatory cytokine IL-10. jci.orgnih.gov As an antagonist, this compound would block these adenosine-mediated effects on T cells, potentially altering cytokine production profiles and T cell activation states.

There is no direct evidence in the reviewed literature linking this compound or A3AR antagonists in general to the expression of the co-stimulatory molecule CD28 on T cells. However, adenosine itself has been shown to interfere with the activation-induced expression of CD28 on T cells through a mechanism that appears independent of cAMP accumulation. nih.gov As an A3AR antagonist, this compound would not be expected to mimic this effect and its specific impact on CD28 expression remains an area for further investigation.

Regarding chemotaxis, the movement of cells in response to a chemical stimulus, A3AR modulation has demonstrated clear effects. In neutrophils, for example, A3AR activation can promote chemotaxis. nih.gov In eosinophils, conversely, it can inhibit chemotaxis. nih.gov An A3AR antagonist like this compound would be expected to block these effects. For instance, by blocking the A3AR, it could inhibit the chemotaxis of neutrophils that is promoted by adenosine, thereby exerting an anti-inflammatory effect in certain contexts.

Structure Activity Relationship Sar and Ligand Design Principles

Correlating Structural Modifications with A3AR Binding and Selectivity

The affinity and selectivity of adenosine (B11128) analogs for the A3AR are highly sensitive to modifications at various positions of the purine (B94841) and ribose moieties.

The N6-position of adenosine is a key determinant of receptor affinity and selectivity. The introduction of cycloalkyl groups at this position has been extensively studied.

Cycloalkyl Ring Size: N6-cycloalkyl-substituted adenosines with five or fewer carbons in the cycloalkyl ring tend to be full agonists at the human A3AR. nih.gov As the ring size increases to six or more carbons, the compounds often become partial agonists. nih.gov

endo-Norbornyl Group: The presence of an endo-norbornyl group at the N6-position, as seen in N6-(endo-norbornyl)adenosine, confers high selectivity for the A1AR over both rat and human A3ARs. nih.gov This highlights the significant impact of the specific stereochemistry and bulk of the N6-substituent on receptor preference.

The following table summarizes the effect of N6-cycloalkyl substitutions on adenosine receptor affinity.

Table 1: Influence of N6-Cycloalkyl Groups on Adenosine Receptor Affinity

| Compound | N6-Substituent | Receptor Affinity/Selectivity | Reference |

|---|---|---|---|

| N6-(endo-Norbornyl)adenosine | endo-Norbornyl | Selective for A1AR | nih.gov |

| N6-Cycloalkyladenosines (≤5 carbons) | Cycloalkyl (≤C5) | Full agonists at hA3AR | nih.gov |

| N6-Cycloalkyladenosines (≥6 carbons) | Cycloalkyl (≥C6) | Partial agonists at hA3AR | nih.gov |

Substitution at the 2-position of the adenine (B156593) ring, particularly with a phenylamino (B1219803) group, significantly influences A3AR affinity and selectivity.

2-Phenylamino Group: The introduction of a 2-phenylamino substituent is generally well-tolerated for A3AR binding. nih.gov For instance, 2-(phenylamino)adenosine has a Ki value of 4.4 µM for the rat A3AR. nih.gov

Combination with N6-Substitutions: The effects of 2-substitutions are often additive with modifications at the N6-position. nih.gov For example, combining a 2-chloro substitution with an N6-cyclopentyl group results in a binding profile similar to that of N6-cyclopentyladenosine alone. nih.gov

Halogenation: Halogenation of the 2-phenylamino group can further modulate activity. For instance, a 2-chloro substitution on N6-(3-iodobenzyl)adenosine increases A3AR potency by 7-fold. nih.gov The combination of a 2-chloro group with an N6-(3-iodobenzyl) substituent and a 5'-N-methyluronamide modification leads to a compound with approximately 2500-fold selectivity for the A3AR over the A1AR. nih.gov

The table below illustrates the impact of substitutions at the 2-position on A3AR affinity.

Table 2: Effect of 2-Position Substitutions on A3AR Affinity

| Compound | 2-Substituent | N6-Substituent | Ki (µM) at rat A3AR | Reference |

|---|---|---|---|---|

| 2-(Phenylamino)adenosine | Phenylamino | H | 4.4 | nih.gov |

| 2-Chloroadenosine | Chloro | H | 1.9 | nih.gov |

| 2-Chloro-N6-cyclopentyladenosine | Chloro | Cyclopentyl | Similar to N6-cyclopentyladenosine | nih.gov |

| 2-Chloro-N6-(3-iodobenzyl)adenosine | Chloro | 3-Iodobenzyl | 7-fold more potent than N6-(3-iodobenzyl)adenosine | nih.gov |

The nature of the heteroatom linking the 2-substituent to the adenine core plays a crucial role in determining A3AR affinity. Studies comparing ether (oxy), amine (amino), and thioether (thio) linkages have revealed a clear preference.

Ether Linkage: A 2-phenylethyl moiety linked to the adenosine 2-position via an ether group results in significantly higher A3AR affinity (Ki = 54 nM) compared to an amine (Ki = 310 nM) or a thioether (Ki = 1960 nM) linkage. nih.gov This indicates a strong preference for an oxygen atom at this position for optimal interaction with the A3AR.

The following table compares the A3AR affinity based on the heteroatom at the 2-position.

Table 3: Comparison of 2-Substituent Heteroatoms on A3AR Affinity

| Linkage | 2-Substituent | Ki (nM) at human A3AR | Reference |

|---|---|---|---|

| Ether (Oxy) | 2-Phenylethyl | 54 | nih.gov |

| Amine (Amino) | 2-Phenylethyl | 310 | nih.gov |

| Thioether (Thio) | 2-Phenylethyl | 1960 | nih.gov |

Rational Design Based on Ligand-Receptor Interaction Hypotheses

The rational design of selective A3AR ligands is guided by an understanding of the receptor's binding pocket and the specific interactions that govern ligand binding.

The A3AR possesses a unique binding pocket that distinguishes it from other adenosine receptor subtypes. nih.gov

Orthosteric Binding Pocket: The orthosteric pocket of the A3AR is formed by the extracellular halves of transmembrane helices (TMs) 3, 5, 6, and 7, as well as extracellular loop 2 (ECL2). biorxiv.org While many residues in this pocket are conserved across adenosine receptor subtypes, key differences contribute to ligand selectivity. nih.govbiorxiv.org

Key Interactions: The adenine moiety of adenosine-based ligands typically forms hydrogen bonds with N249^6.55 and pi-stacking interactions with F167^45.52. biorxiv.org The ribose moiety interacts with H271^7.43 via hydrogen bonds. biorxiv.org

Unique A3AR Residues: The A3AR has distinct amino acids at several positions within the binding pocket compared to other AR subtypes, including positions 3.32, 3.37, 5.42, 5.47, 6.52, and 6.58. nih.gov These unique residues create a specific environment that can be exploited for the design of selective ligands. nih.gov

Hydrophobic Pocket: A unique hydrophobic pocket has been identified in the A3AR that is not involved in ligand binding in other adenosine receptors. biorxiv.org This pocket can accommodate specific modifications on selective A3AR drugs. biorxiv.org

Conformational Plasticity: Molecular modeling suggests that the A3AR exhibits conformational plasticity, allowing it to accommodate bulky substituents at the C2 position. scispace.com

Comparative Analysis with "Reversine" and Related Adenine Derivatives

"Reversine" (2-(4-morpholinoanilino)-6-cyclohexylamino-9-isopropylpurine) is a well-known adenine derivative with a different biological target (Aurora kinase inhibitor) but shares the 2-anilino-purine scaffold, making a structural comparison relevant.

Structural Similarities: Both 2-phenyl-amino-N6-endo-norbornyladenine and Reversine are 2,6,9-trisubstituted purines. nih.gov They feature a substituted amino group at the 2-position and a cycloalkylamino group at the 6-position.

Key Differences and SAR Implications:

9-Substituent: this compound possesses a ribose moiety at the 9-position, which is crucial for adenosine receptor activity. nih.gov In contrast, Reversine has a simple isopropyl group at this position. This difference is fundamental, as the ribose is essential for the canonical interactions within the adenosine receptor binding pocket. biorxiv.org

2-Anilino Substituent: In Reversine, the 2-anilino group is substituted with a morpholine (B109124) ring. In the context of adenosine receptors, substitutions on the 2-phenylamino moiety can significantly impact affinity and selectivity. nih.gov

N6-Cycloalkyl Group: While both compounds have an N6-cycloalkyl group, the specific nature of this group (endo-norbornyl vs. cyclohexyl) is known to influence receptor affinity and selectivity profiles. nih.gov

This comparative analysis underscores the critical role of each substituent on the purine scaffold in determining the specific biological target and activity profile of the molecule. The ribose moiety, in particular, directs the ligand towards adenosine receptors, while its absence in Reversine, coupled with other structural modifications, leads to a completely different pharmacological activity.

Preclinical Research Applications and Potential Therapeutic Relevance

Use as a Pharmacological Tool in Research

There is currently no available scientific literature detailing the use of 2-phenyl-amino-N6-endo-norbornyladenine as a pharmacological tool in research.

Investigating cAMP-Dependent Physiological Processes

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in a multitude of physiological processes. nih.gov The cAMP signaling pathway regulates cellular functions such as growth, differentiation, gene transcription, and protein expression. nih.gov Pharmacological tools that modulate cAMP levels are essential for investigating these processes. While there is extensive research on cAMP signaling, there are no specific studies found that utilize this compound to investigate these cAMP-dependent pathways.

Exploratory Studies in Disease Models Implicating PDE4 Activity

Phosphodiesterase 4 (PDE4) is a key enzyme that degrades cAMP, and its inhibition is a therapeutic strategy for several inflammatory diseases. frontiersin.org While PDE4 inhibitors are a broad class of drugs with significant research, there is no specific information available on the use of this compound in disease models where PDE4 activity is relevant.

Respiratory Conditions (e.g., Asthma, COPD)

PDE4 inhibitors have been extensively studied for their anti-inflammatory effects in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). frontiersin.org These inhibitors work by increasing intracellular cAMP, which has a broad range of anti-inflammatory effects on key effector cells involved in these diseases. nih.gov Preclinical models are crucial for evaluating the potential of new therapeutic agents for COPD. nih.gov However, a review of the available literature reveals no studies that have specifically investigated the effects of this compound in preclinical models of asthma or COPD.

Neurological Disorders

The cAMP signaling pathway plays a vital role in the central nervous system, and its dysregulation has been implicated in various neurological disorders. frontiersin.org For instance, stimulating intracellular cAMP activity has been shown to promote neuronal survival and axonal regrowth after spinal cord injury. frontiersin.org While the modulation of cAMP is a promising therapeutic strategy for neurological conditions, there is no published research on the application of this compound in any neurological disorder models.

Assessment of Anti-inflammatory and Immunomodulatory Effects in Experimental Systems

The modulation of cAMP levels is known to have significant anti-inflammatory and immunomodulatory effects. frontiersin.org Compounds that can elevate cAMP are of great interest for their therapeutic potential in inflammatory and autoimmune diseases. mdpi.com Despite the theoretical potential for a compound affecting cAMP signaling to have such effects, there are no experimental data available that assess the anti-inflammatory or immunomodulatory properties of this compound in any in vitro or in vivo systems.

Advanced Methodologies and Future Research Directions

Computational Modeling and Simulations

Computational approaches are indispensable in modern drug discovery, offering insights into molecular interactions that are often difficult to discern through experimental methods alone. For a molecule like 2-phenyl-amino-N6-endo-norbornyladenine, these techniques can predict its binding affinity, selectivity, and potential biological activity.

Molecular Docking and Dynamics of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would be crucial to understand its interaction with the four subtypes of adenosine (B11128) receptors (A1, A2A, A2B, and A3). These studies would involve generating a 3D model of the compound and placing it into the binding pocket of the respective receptor crystal structures. The scoring functions would then estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. MD simulations would model the movement of every atom in the system over time, offering insights into the stability of the binding pose, the conformational changes in the receptor upon ligand binding, and the role of solvent molecules in the interaction. For instance, a study on C2,N6-disubstituted adenosines found that a 2-(phenylamino) substitution of an A1-selective agonist resulted in a significant shift in selectivity towards the A2 receptor, a phenomenon that could be explored in detail for this compound using MD simulations nih.gov.

Table 1: Illustrative Molecular Docking and Dynamics Parameters for Adenosine Receptor Ligands

| Parameter | Description | Example Value/Finding |

| Binding Energy (Docking) | Estimated free energy of binding of the ligand to the receptor. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acid residues in the receptor's binding pocket that form significant interactions with the ligand. | Asn253, Phe168, Ile274 |

| RMSD (MD Simulation) | Root Mean Square Deviation of the ligand's position from its initial docked pose over the simulation time. | < 2.0 Å (indicating a stable binding pose) |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | > 75% |

Note: The data in this table is representative of typical findings for adenosine receptor ligands and is not specific to this compound.

Development of Next-Generation Adenine-Based Ligands

The structural scaffold of this compound provides a solid foundation for the design of next-generation adenine-based ligands. By leveraging the insights gained from computational modeling and QSAR studies, medicinal chemists can strategically modify the molecule to enhance its therapeutic properties. For example, substitutions on the phenyl ring could be explored to improve potency or selectivity. Similarly, modifications to the norbornyl group could fine-tune the compound's pharmacokinetic profile. The development of dual-target ligands, which can modulate both adenosine receptors and other targets like phosphodiesterases, is also an exciting avenue for future research.

Integration with Systems Biology Approaches to Elucidate Broader Biological Roles

Systems biology aims to understand the complex interactions within biological systems. For this compound, a systems biology approach would involve studying its effects not just on its primary target but on the entire purinergic signaling network and other interconnected pathways nih.govnih.govfrontiersin.orgmdpi.commdpi.com. This could be achieved through techniques such as transcriptomics, proteomics, and metabolomics, which would provide a global view of the cellular response to the compound. By integrating this data with computational models of signaling pathways, researchers can gain a deeper understanding of the compound's mechanism of action and predict its potential therapeutic and off-target effects.

Challenges and Opportunities in Targeting Adenosine Receptors and PDE4

Targeting adenosine receptors presents both significant challenges and exciting opportunities. A major challenge is the ubiquitous nature of adenosine signaling, which can lead to off-target effects nih.govsemanticscholar.orgtandfonline.com. The clinical development of adenosine receptor modulators has been hampered by issues such as side effects, short half-life, and receptor desensitization tandfonline.comfrontiersin.orgnih.gov. However, the development of subtype-selective ligands and allosteric modulators offers a promising strategy to overcome these hurdles nih.gov.

Phosphodiesterase 4 (PDE4) is another important therapeutic target, particularly in inflammatory diseases researchgate.netnih.govnih.gov. The development of dual-target inhibitors that can simultaneously modulate adenosine receptors and PDE4 could offer synergistic therapeutic benefits, especially in conditions where both pathways are implicated. For instance, combining adenosine A2A receptor agonists with PDE inhibitors has shown synergistic effects in certain preclinical models researchgate.net. The design and synthesis of molecules like this compound with dual activity could represent a novel therapeutic strategy. However, the development of such dual-target ligands is challenging and requires a deep understanding of the structural biology of both targets.

Q & A

Basic Research Question: What are the recommended synthetic routes for 2-phenyl-amino-N6-endo-norbornyladenine, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of this compound involves coupling adenine derivatives with norbornyl and phenylamine groups. Key steps include:

- Norbornyl functionalization : Use norbornene derivatives (e.g., endo-norbornylamine) as precursors. Ensure anhydrous conditions to prevent hydrolysis .

- Adenine modification : Protect the N6 position of adenine using tert-butoxycarbonyl (Boc) groups to direct regioselectivity during coupling.

- Cross-coupling : Employ palladium-catalyzed Buchwald-Hartwig amination for aryl-amine bond formation. Optimize temperature (80–120°C) and solvent (e.g., toluene/DMF) to balance reactivity and stability .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization for high-purity yields.

Evidence : Organic synthesis protocols for analogous compounds emphasize controlled functionalization and purification .

Advanced Research Question: How can regioselectivity challenges in the synthesis of this compound be addressed, particularly in avoiding N7 versus N6 substitution?

Methodological Answer:

Regioselectivity issues arise due to the electronic similarity of adenine’s N6 and N7 positions. Strategies include:

- Steric directing groups : Introduce bulky protecting groups (e.g., trityl) at N9 of adenine to sterically hinder N7 .

- Catalyst tuning : Use ligands like Xantphos with Pd catalysts to favor N6 coupling via electronic effects.

- Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC to isolate intermediates before undesired substitutions dominate.

Validate selectivity using -NMR and -NMR to confirm substitution patterns .

Evidence : Similar strategies are documented for adenine derivatives in regioselective syntheses .

Basic Research Question: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : - and -NMR (in DMSO-d6) to confirm norbornyl protons (δ 1.2–2.8 ppm) and aryl-amine signals (δ 6.8–7.5 ppm).

- Mass spectrometry : High-resolution ESI-MS for molecular ion verification (expected [M+H] ~ 354.2 g/mol).

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95% by UV at 260 nm).

Evidence : Standard characterization workflows for nitro-phenylenediamine analogs highlight these techniques .

Advanced Research Question: How can conflicting bioactivity data for this compound across studies be systematically resolved?

Methodological Answer:

- Control for degradation : Test compound stability under assay conditions (e.g., pH, temperature) via LC-MS to rule out artifact formation .

- Dose-response validation : Use multiple concentrations (e.g., 0.1–100 µM) and orthogonal assays (e.g., fluorescence vs. radiometric) to confirm activity.

- Structural analogs : Compare with norbornyl-free or phenyl-substituted analogs to isolate pharmacophore contributions.

Evidence : Data contradiction resolution aligns with National Science Education Standards on error analysis .

Basic Research Question: What are the recommended storage conditions to maintain this compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-protected vials.

- Solubility : Dissolve in DMSO (10 mM stock) to prevent hydrolysis; avoid aqueous buffers for long-term storage.

- Stability monitoring : Perform periodic HPLC checks to detect degradation (e.g., free adenine or norbornyl fragments) .

Advanced Research Question: What computational and experimental methods are suitable for elucidating the binding mechanism of this compound to adenosine receptors?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB: 5G53) to predict binding poses.

- Mutagenesis studies : Validate key residues (e.g., His250 in AR) via site-directed mutagenesis and radioligand binding assays.

- Kinetic studies : Surface plasmon resonance (SPR) to measure association/dissociation rates (, ).

Evidence : Interdisciplinary approaches are emphasized in environmental interface studies .

Basic Research Question: How should researchers design controls for in vitro assays testing this compound’s kinase inhibition?

Methodological Answer:

- Positive controls : Use staurosporine (pan-kinase inhibitor) at IC concentrations.

- Solvent controls : Match DMSO concentrations (≤0.1%) to rule out solvent effects.

- Blank wells : Include cell-free and substrate-only conditions to baseline signal noise.

Evidence : Experimental design principles align with guidelines for reproducible assays .

Advanced Research Question: How can researchers integrate this compound into multi-target drug discovery pipelines while minimizing off-target effects?

Methodological Answer:

- Proteome-wide screening : Use affinity-based chemoproteomics (e.g., activity-based protein profiling).

- Structural similarity networks : Map the compound against databases like ChEMBL to predict off-target kinases.

- In silico toxicity : Employ ADMET predictors (e.g., SwissADME) to flag hepatotoxicity risks.

Evidence : Literature review strategies from database guidelines support this approach .

Basic Research Question: What ethical and safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing.

- Waste disposal : Neutralize acidic/basic byproducts before incineration.

- Documentation : Maintain Safety Data Sheets (SDS) per institutional guidelines, referencing hazards analogous to nitro-phenylenediamines .

Advanced Research Question: How can machine learning enhance the optimization of this compound derivatives for improved pharmacokinetics?

Methodological Answer:

- Dataset curation : Compile structural (SMILES) and PK data (e.g., logP, half-life) from public repositories.

- Model training : Use gradient-boosted trees (e.g., XGBoost) to predict bioavailability from molecular descriptors.

- Synthetic prioritization : Apply reinforcement learning to rank derivatives by predicted solubility and permeability.

Evidence : Methodological rigor in data analysis is stressed in National Science Education Standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.